N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
“N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a methoxybenzo[d]thiazolyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the acetamide linkage: This can be done by reacting an amine with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide” can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of the acetyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-((4-methoxyphenyl)(methyl)amino)acetamide: Similar structure but lacks the thiazole ring.
N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(ethyl)amino)acetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
“N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide” is unique due to the presence of the methoxybenzo[d]thiazolyl group, which may impart specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in designing molecules with targeted properties for specific applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12(23)13-6-4-7-14(10-13)20-17(24)11-22(2)19-21-18-15(25-3)8-5-9-16(18)26-19/h4-10H,11H2,1-3H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIXYAVTLYJIQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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